(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate
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Overview
Description
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, a tert-butyl group, and a methoxymethyl group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and methoxymethyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A compound with similar structural features, used in organic synthesis and pharmaceutical research.
2-Methoxyphenyl isocyanate: Another compound with a methoxy group, used as a reagent in organic synthesis.
Uniqueness
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate is unique due to its combination of a morpholine ring, tert-butyl group, and methoxymethyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methoxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-5-6-15-9(7-12)8-14-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
KNRWSVLIPFTEJX-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COC |
Origin of Product |
United States |
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